molecular formula C13H15N3 B5486580 5-(1-methyl-1H-imidazol-5-yl)-1,2,3,4-tetrahydroisoquinoline

5-(1-methyl-1H-imidazol-5-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5486580
M. Wt: 213.28 g/mol
InChI Key: KYQLWBDTROQGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-methyl-1H-imidazol-5-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also includes a tetrahydroisoquinoline structure, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring .


Molecular Structure Analysis

The molecular formula of the imidazole portion of this compound is C5H9N3, with an average mass of 111.145 Da and a monoisotopic mass of 111.079643 Da . The structure includes a 1-methyl-1H-imidazol-5-yl group, which is a type of imidazole with a methyl group attached to one of the nitrogen atoms .

Safety and Hazards

Imidazole compounds can be hazardous. They can cause severe skin burns and eye damage . Therefore, it’s important to handle them with care, using protective gloves, clothing, and eye/face protection . In case of exposure, immediate medical attention is required .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities and developing efficient synthesis methods. Given the wide range of activities exhibited by imidazole-containing compounds, 5-(1-methyl-1H-imidazol-5-yl)-1,2,3,4-tetrahydroisoquinoline could have potential applications in medicinal chemistry .

properties

IUPAC Name

5-(3-methylimidazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16-9-15-8-13(16)12-4-2-3-10-7-14-6-5-11(10)12/h2-4,8-9,14H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQLWBDTROQGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=CC3=C2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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